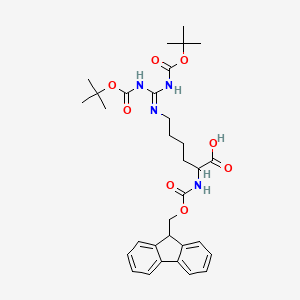
2-(2-bromothiazol-5-yl)acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-(2-bromothiazol-5-yl)acetate is a useful research compound. Its molecular formula is C7H8BrNO2S and its molecular weight is 250.12 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-(2-bromothiazol-5-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-(2-bromothiazol-5-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-bromothiazol-5-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitumorale
Le 2-(2-bromothiazol-5-yl)acétate d'éthyle a été étudié pour son potentiel en tant qu'agent antitumoral. Les dérivés du thiazole, qui comprennent ce composé, ont été synthétisés et évalués pour leurs effets cytotoxiques sur diverses lignées de cellules tumorales humaines. Ces composés ont montré des résultats prometteurs dans l'inhibition de la croissance des cellules cancéreuses, ce qui les rend précieux pour le développement de nouveaux médicaments anticancéreux .
Activité antimicrobienne
Le groupement thiazole est connu pour ses propriétés antimicrobiennes. Le this compound, en tant que dérivé du thiazole, peut être utilisé dans la synthèse de nouveaux composés à activité antimicrobienne potentielle. Cette application est cruciale dans la lutte contre les bactéries résistantes aux médicaments et le développement de nouveaux antibiotiques .
Synthèse de médicaments soufrés
Les thiazoles sont des structures clés dans la synthèse de médicaments soufrés. Le this compound pourrait servir de matière première ou d'intermédiaire dans la production de ces médicaments, qui sont importants pour le traitement des infections bactériennes .
Production de biocides et de fongicides
En raison de ses propriétés structurales, le this compound peut être utilisé dans la synthèse de biocides et de fongicides. Ces composés sont essentiels pour protéger les cultures des infections fongiques et assurer la sécurité alimentaire .
Développement d'accélérateurs de réactions chimiques
La réactivité de ce composé le rend approprié pour une utilisation dans la création d'accélérateurs de réactions chimiques. Ces accélérateurs peuvent accélérer considérablement les réactions chimiques, ce qui est bénéfique dans diverses applications industrielles et de recherche .
Création de colorants
Le this compound peut être impliqué dans la synthèse de colorants, en particulier ceux qui nécessitent le cycle thiazole comme partie de leur structure. Ces colorants ont des applications dans les textiles, les encres et la coloration biologique .
Développement de médicaments neuroprotecteurs
La recherche a indiqué que les dérivés du thiazole présentent des propriétés neuroprotectrices. Le this compound pourrait être utilisé pour développer des médicaments qui protègent les cellules nerveuses des dommages, ce qui est particulièrement pertinent dans des conditions telles que la maladie d'Alzheimer et la maladie de Parkinson .
Synthèse de médicaments antiviraux
Le cycle thiazole est présent dans plusieurs médicaments antiviraux. Le this compound pourrait jouer un rôle dans la synthèse de nouveaux agents antiviraux, ce qui est de plus en plus important dans le contexte des maladies virales émergentes .
Mécanisme D'action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Analyse Biochimique
Biochemical Properties
Ethyl 2-(2-bromothiazol-5-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair mechanisms. The nature of these interactions often involves the binding of Ethyl 2-(2-bromothiazol-5-yl)acetate to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
Ethyl 2-(2-bromothiazol-5-yl)acetate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. Additionally, Ethyl 2-(2-bromothiazol-5-yl)acetate can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-(2-bromothiazol-5-yl)acetate involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, such as nucleotides or amino acids. This inhibition can result in a decrease in the production of these biomolecules, thereby affecting cellular function. Additionally, Ethyl 2-(2-bromothiazol-5-yl)acetate may influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(2-bromothiazol-5-yl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(2-bromothiazol-5-yl)acetate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of Ethyl 2-(2-bromothiazol-5-yl)acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of Ethyl 2-(2-bromothiazol-5-yl)acetate may result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
Ethyl 2-(2-bromothiazol-5-yl)acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. For example, the compound may inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels and affecting DNA replication and repair. Additionally, Ethyl 2-(2-bromothiazol-5-yl)acetate can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of Ethyl 2-(2-bromothiazol-5-yl)acetate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, Ethyl 2-(2-bromothiazol-5-yl)acetate may localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. The distribution of the compound within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
Ethyl 2-(2-bromothiazol-5-yl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, Ethyl 2-(2-bromothiazol-5-yl)acetate may localize to the nucleus, where it can interact with DNA or transcription factors to modulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence metabolic processes and energy production .
Propriétés
IUPAC Name |
ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDWRDWAJQLFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709263 | |
| Record name | Ethyl (2-bromo-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214833-98-4 | |
| Record name | Ethyl (2-bromo-1,3-thiazol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00709263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)







![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)



